n-Isopropyl-2-((3-methylpyridin-4-yl)amino)acetamide
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Overview
Description
n-Isopropyl-2-((3-methylpyridin-4-yl)amino)acetamide is a chemical compound with the molecular formula C11H17N3O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Isopropyl-2-((3-methylpyridin-4-yl)amino)acetamide typically involves the reaction of 3-methylpyridin-4-ylamine with isopropyl chloroacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. Purification of the product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
n-Isopropyl-2-((3-methylpyridin-4-yl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
n-Isopropyl-2-((3-methylpyridin-4-yl)amino)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Isopropyl-2-((3-methylpyridin-4-yl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(2-isopropyl-4-methylpyridin-3-yl)acetamide: This compound is structurally similar and shares some chemical properties with n-Isopropyl-2-((3-methylpyridin-4-yl)amino)acetamide.
N-(pyridin-4-yl)pyridin-4-amine: Another pyridine derivative with similar applications in chemistry and biology.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H17N3O |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-[(3-methylpyridin-4-yl)amino]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C11H17N3O/c1-8(2)14-11(15)7-13-10-4-5-12-6-9(10)3/h4-6,8H,7H2,1-3H3,(H,12,13)(H,14,15) |
InChI Key |
IIZWOOTUTJDIKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)NCC(=O)NC(C)C |
Origin of Product |
United States |
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